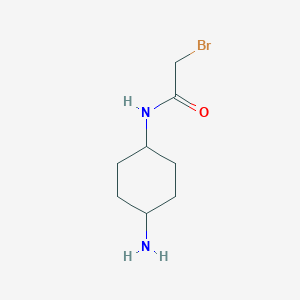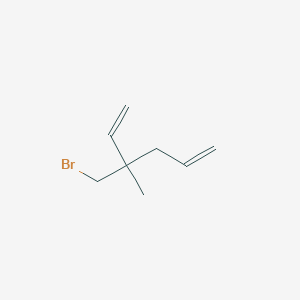
3-(Bromomethyl)-3-methylhexa-1,5-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-3-methylhexa-1,5-diene is an organic compound characterized by the presence of a bromomethyl group attached to a hexadiene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-methylhexa-1,5-diene typically involves the bromination of 3-methylhexa-1,5-diene. This can be achieved through the reaction of 3-methylhexa-1,5-diene with bromine in the presence of a suitable solvent such as carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-3-methylhexa-1,5-diene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Addition Reactions: The double bonds in the hexadiene backbone can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, typically under mild conditions.
Elimination Reactions: Strong bases such as potassium tert-butoxide are used to promote elimination.
Addition Reactions: Electrophiles such as hydrogen halides or halogens can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Derivatives with various functional groups replacing the bromomethyl group.
Elimination Reactions: Formation of alkenes with different degrees of unsaturation.
Addition Reactions: Halogenated or hydrogenated products depending on the electrophile used.
Scientific Research Applications
3-(Bromomethyl)-3-methylhexa-1,5-diene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science:
Pharmaceutical Research: Investigated for its potential use in the synthesis of biologically active compounds.
Industrial Chemistry: Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-3-methylhexa-1,5-diene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for substitution and elimination reactions, while the double bonds in the hexadiene backbone participate in addition reactions. These reactions are facilitated by the electronic and steric properties of the compound, which influence its reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)but-3-enoate: Another bromomethyl compound with a different backbone structure.
2-Bromomethyl-1,3-dioxolane: A bromomethyl compound with a cyclic structure.
3-Bromo-3-buten-1-ol: A bromomethyl compound with an alcohol functional group.
Uniqueness
3-(Bromomethyl)-3-methylhexa-1,5-diene is unique due to its hexadiene backbone, which provides multiple reactive sites for chemical transformations. This makes it a versatile intermediate in organic synthesis, offering opportunities for the development of a wide range of derivatives with diverse applications.
Properties
Molecular Formula |
C8H13Br |
|---|---|
Molecular Weight |
189.09 g/mol |
IUPAC Name |
3-(bromomethyl)-3-methylhexa-1,5-diene |
InChI |
InChI=1S/C8H13Br/c1-4-6-8(3,5-2)7-9/h4-5H,1-2,6-7H2,3H3 |
InChI Key |
AQKIMWSYRCYOMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=C)(CBr)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


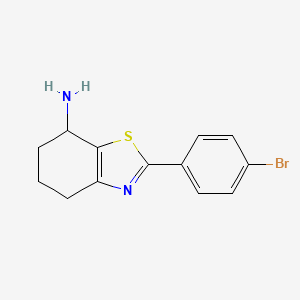
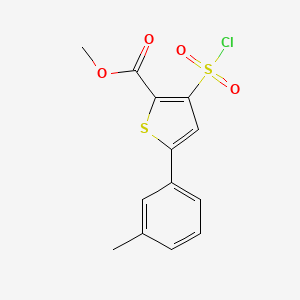
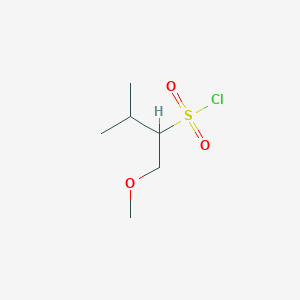
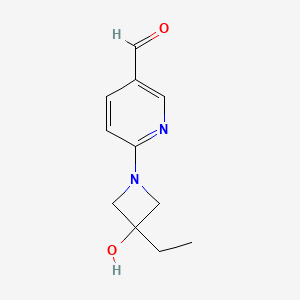
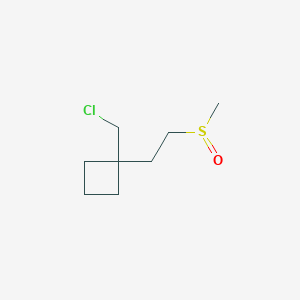
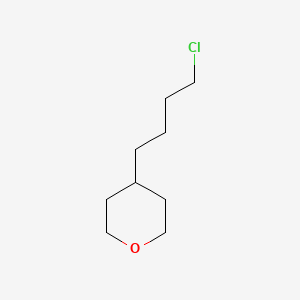

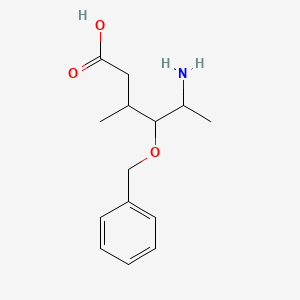

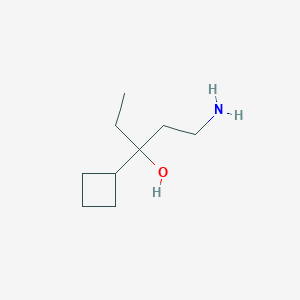
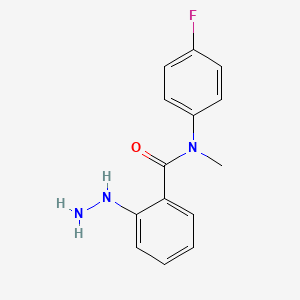

![[1-Methyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B13187727.png)
